4-Ethoxy-3-methoxybenzyl alcohol

Synthetic Organic Chemistry Green Chemistry Process Optimization

4-Ethoxy-3-methoxybenzyl alcohol (CAS 61813-58-9) is a 1,3,4-trisubstituted aromatic primary alcohol distinguished by its dual ethoxy/methoxy substitution pattern. Unlike simpler benzyl alcohol analogs, its balanced lipophilicity (LogP 1.30–1.59) and unique electronic profile make it irreplaceable for: (1) constructing N-benzylphenanthrolinium salts with demonstrated heme polymerization inhibitory activity (IC₅₀ = 3.63 mM); (2) serving as a defined non-phenolic substrate for unspecific peroxygenases in lignin biodegradation mechanistic studies; (3) designing cell-permeable CNS probes; and (4) validating mechanochemical reduction protocols (96% yield). Substitution with vanillyl alcohol or anisyl alcohol abolishes target biological activity.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 61813-58-9
Cat. No. B1329794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3-methoxybenzyl alcohol
CAS61813-58-9
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)CO)OC
InChIInChI=1S/C10H14O3/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-6,11H,3,7H2,1-2H3
InChIKeyPMSHVORCBMOTBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-3-methoxybenzyl alcohol (CAS 61813-58-9): Physicochemical Profile, Synthetic Utility, and Key Differentiators for Research Procurement


4-Ethoxy-3-methoxybenzyl alcohol (CAS 61813-58-9) is an aromatic primary alcohol of the benzyl alcohol class, characterized by a 1,3,4-trisubstituted benzene ring bearing ethoxy (-OCH₂CH₃), methoxy (-OCH₃), and hydroxymethyl (-CH₂OH) functional groups [1]. With a molecular formula of C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol [2], this compound exists as a solid at room temperature (melting point: 54–59 °C) and exhibits moderate lipophilicity (LogP: 1.30–1.59) . Primarily utilized as a synthetic building block and biochemical probe, it is distinguished from simpler benzyl alcohol analogs by its dual alkoxy substitution pattern, which confers unique reactivity, physicochemical properties, and biological recognition profiles essential for applications in medicinal chemistry, lignin biodegradation research, and enzyme studies [3].

Why 4-Ethoxy-3-methoxybenzyl alcohol (CAS 61813-58-9) Cannot Be Replaced by Unsubstituted or Mono-Substituted Benzyl Alcohols in Critical Research Applications


Substitution of 4-ethoxy-3-methoxybenzyl alcohol with simpler analogs such as benzyl alcohol, 4-methoxybenzyl alcohol (anisyl alcohol), or 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol) is precluded by fundamental differences in physicochemical properties, biological recognition, and synthetic reactivity. The presence of both ethoxy and methoxy groups on the aromatic ring modulates lipophilicity, electron density, and steric bulk, directly impacting membrane permeability, enzyme substrate specificity, and metabolic stability [1]. For instance, while vanillyl alcohol (logP ~0.9) is significantly more hydrophilic, 4-ethoxy-3-methoxybenzyl alcohol (logP 1.30–1.59) exhibits balanced lipophilicity favorable for crossing biological membranes and interacting with hydrophobic enzyme active sites . Furthermore, the specific substitution pattern dictates its role as a validated metabolic intermediate in lignin model compound degradation pathways and as a key precursor in the synthesis of bioactive N-benzylphenanthrolinium salts, where analog replacement would abolish the desired pharmacological activity [2][3].

Quantitative Evidence Guide: 4-Ethoxy-3-methoxybenzyl alcohol (CAS 61813-58-9) versus Structural Analogs and Precursors


Synthetic Efficiency: Grinding-Mediated NaBH₄ Reduction of 4-Ethoxy-3-methoxybenzaldehyde Achieves 96% Yield, Surpassing Conventional Solution-Phase Methods

In the synthesis of antiplasmodial agents, the reduction of 4-ethoxy-3-methoxybenzaldehyde (the immediate precursor) to 4-ethoxy-3-methoxybenzyl alcohol using NaBH₄ via a solvent-free grinding method achieved a 96% isolated yield [1]. This yield substantially exceeds typical solution-phase NaBH₄ reductions of similar benzaldehydes, which often require excess reagent and prolonged reaction times, yielding ~80-90% . This high-yielding, mechanochemical step represents a key differentiator for procurement, as it enables efficient and scalable preparation of the alcohol for downstream derivatization.

Synthetic Organic Chemistry Green Chemistry Process Optimization

Lipophilicity (LogP) and Predicted Membrane Permeability: 4-Ethoxy-3-methoxybenzyl alcohol Exhibits Favorable Balance for CNS and Cellular Assays Compared to Vanillyl Alcohol

The calculated partition coefficient (LogP) for 4-ethoxy-3-methoxybenzyl alcohol ranges from 1.30 to 1.59 . This falls within the optimal LogP window (1–3) for passive membrane permeability and oral bioavailability, as defined by Lipinski's Rule of Five [1]. In contrast, the phenolic analog vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) has a significantly lower LogP of ~0.9 [2], which can limit its ability to cross lipid bilayers. The ~0.5 LogP unit increase for the ethoxy analog confers a predicted ~3-fold higher membrane permeability, making it a more suitable scaffold for developing cell-permeable probes or CNS-penetrant drug candidates.

Medicinal Chemistry ADME Prediction Drug Design

Enzymatic Recognition: 4-Ethoxy-3-methoxybenzyl alcohol is a Defined Substrate for Fungal Unspecific Peroxygenases (EC 1.11.2.1), Enabling Lignin Model Studies

4-Ethoxy-3-methoxybenzyl alcohol is a documented substrate for unspecific peroxygenases (UPOs, EC 1.11.2.1), catalyzing its oxidation to 4-ethoxy-3-methoxybenzaldehyde in the presence of H₂O₂ [1]. This enzymatic activity is central to fungal lignin degradation studies, where the compound serves as a non-phenolic model substrate to probe aromatic ring cleavage pathways [2]. While vanillyl alcohol is also a substrate for certain peroxidases, its phenolic -OH group makes it susceptible to different oxidative coupling pathways, confounding mechanistic studies. The ethoxy group in 4-ethoxy-3-methoxybenzyl alcohol blocks phenolic coupling, ensuring that observed oxidation products arise specifically from benzylic oxidation or aromatic ring cleavage, thereby providing cleaner, more interpretable data in lignin biodegradation research.

Biocatalysis Lignin Degradation Enzymology

Precursor-Derived Antiplasmodial Activity: The 4-Ethoxy-3-methoxybenzyl Moiety is Essential for Potent Heme Polymerization Inhibition (IC₅₀ 3.63 mM) in Phenanthrolinium Salts

The N-benzylphenanthrolinium bromide derivative synthesized from 4-ethoxy-3-methoxybenzyl alcohol exhibited heme polymerization inhibitory activity (HPIA) with an IC₅₀ of 3.63 mM, which is slightly more potent than the reference antimalarial drug chloroquine (IC₅₀ = 4.37 mM) in the same assay [1]. This activity is contingent upon the specific 4-ethoxy-3-methoxy substitution pattern on the benzyl group; substitution with unsubstituted benzyl or other alkoxy combinations resulted in significantly reduced or abolished activity (data from SAR studies of analogous series). The alcohol itself is the critical precursor for introducing this pharmacophoric moiety via benzyl bromide formation and subsequent N-alkylation, underscoring the procurement value of this specific compound for antiplasmodial lead optimization programs.

Antimalarial Drug Discovery Medicinal Chemistry Structure-Activity Relationship (SAR)

Solid-State Handling: Higher Melting Point (54–59 °C) of 4-Ethoxy-3-methoxybenzyl alcohol Facilitates Purification and Storage Compared to Liquid Analogs

4-Ethoxy-3-methoxybenzyl alcohol is a crystalline solid with a melting point range of 54–59 °C . This physical state offers practical advantages over structurally related liquid benzyl alcohol derivatives, such as 4-methoxybenzyl alcohol (anisyl alcohol, melting point ~23–25 °C) or vanillyl alcohol (melting point ~115 °C but often hygroscopic). The solid form enables facile purification via recrystallization, simplifies accurate weighing for quantitative experiments, and enhances long-term storage stability by reducing susceptibility to oxidation or moisture absorption compared to low-melting or liquid analogs .

Process Chemistry Analytical Chemistry Compound Management

Procurement-Guiding Research and Industrial Application Scenarios for 4-Ethoxy-3-methoxybenzyl alcohol (CAS 61813-58-9)


Medicinal Chemistry: Synthesis and SAR Exploration of N-Benzylphenanthrolinium Antimalarial Leads

Procure 4-ethoxy-3-methoxybenzyl alcohol as the critical starting material for constructing N-benzylphenanthrolinium salts with demonstrated heme polymerization inhibitory activity. The compound's 96% efficient reduction from the aldehyde precursor (via grinding method) and its essential role in generating the potent antiplasmodial moiety (IC₅₀ = 3.63 mM vs. chloroquine's 4.37 mM) [1] make it a high-value building block for antimalarial drug discovery programs. Replacement with simpler benzyl alcohols would ablate the desired biological activity, as established by SAR trends in the phenanthrolinium series.

Biocatalysis and Lignin Biodegradation: Non-Phenolic Model Substrate for Fungal Peroxygenase Mechanistic Studies

Utilize 4-ethoxy-3-methoxybenzyl alcohol as a defined, non-phenolic substrate for unspecific peroxygenases (EC 1.11.2.1) to investigate aromatic ring cleavage pathways in lignin model compound degradation [2][3]. The ethoxy group blocks confounding phenolic oxidative coupling reactions, ensuring that observed products (e.g., 4-ethoxy-3-methoxybenzaldehyde) arise solely from benzylic oxidation or ring fission. This specificity provides unambiguous mechanistic data essential for understanding fungal ligninolytic systems and engineering biocatalytic lignin valorization processes.

ADME and Drug Design: Lipophilic Scaffold for Optimizing Membrane Permeability in CNS and Cellular Probes

Select 4-ethoxy-3-methoxybenzyl alcohol as a privileged scaffold when designing cell-permeable probes or CNS drug candidates due to its optimal LogP of 1.30–1.59 . This lipophilicity, ~0.5 LogP units higher than the more hydrophilic vanillyl alcohol, predicts a ~3-fold improvement in passive membrane diffusion, aligning with Lipinski's Rule of Five guidelines [4]. The compound's balanced hydrophobicity facilitates cellular uptake and blood-brain barrier penetration, making it a superior choice over more polar benzyl alcohol analogs for intracellular target engagement studies.

Synthetic Methodology and Process Chemistry: High-Yielding Mechanochemical Reduction for Scalable Intermediate Preparation

Employ 4-ethoxy-3-methoxybenzyl alcohol as a benchmark substrate for developing and optimizing mechanochemical (grinding) reduction protocols. The reported 96% yield for NaBH₄-mediated reduction of 4-ethoxy-3-methoxybenzaldehyde under solvent-free conditions [1] demonstrates the feasibility of green chemistry approaches for this compound class. Procurement of the alcohol supports the validation of scalable, waste-minimizing synthetic routes to complex benzyl alcohol derivatives, with direct applicability to industrial process development.

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